N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide
Description
N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group and a prop-2-enamide moiety
Properties
IUPAC Name |
N-[3-oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-2-13(24)21-8-7-14(25)23-10-9-22-16(26)15(23)11-5-3-4-6-12(11)17(18,19)20/h2-6,15H,1,7-10H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWRPXTWLUKPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCNC(=O)C1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the prop-2-enamide moiety.
Formation of Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under reflux conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine ring provides a scaffold for further functionalization. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-[3-Oxo-3-[3-oxo-2-phenylpiperazin-1-yl]propyl]prop-2-enamide: Lacks the trifluoromethyl group, resulting in different binding properties.
N-[3-Oxo-3-[3-oxo-2-[2-(methyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of the trifluoromethyl group in N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
